![molecular formula C29H51NO3 B14179335 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide CAS No. 920277-59-4](/img/structure/B14179335.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of cells and play a crucial role in maintaining the skin barrier and retaining moisture.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide typically involves the following steps:
Formation of the fatty acid chain: This can be achieved through the hydrogenation of unsaturated fatty acids or through the elongation of shorter fatty acids using malonyl-CoA and fatty acid synthase.
Attachment of the sphingosine base: The sphingosine base is synthesized from serine and palmitoyl-CoA through a series of enzymatic reactions.
Amidation reaction: The fatty acid chain is then attached to the sphingosine base through an amidation reaction, forming the ceramide backbone.
Addition of the benzamide group: The final step involves the attachment of the benzamide group to the ceramide backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The use of flow reactors and continuous processing techniques can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various derivatives depending on the nucleophile used.
科学的研究の応用
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives in various chemical reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects in skin disorders, such as eczema and psoriasis, due to its role in maintaining the skin barrier.
Industry: Used in the formulation of skincare products and cosmetics for its moisturizing and barrier-enhancing properties.
作用機序
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide involves its incorporation into the cell membrane, where it helps to maintain the integrity and function of the membrane. It interacts with other lipids and proteins within the membrane, influencing various signaling pathways and cellular processes. The compound’s hydroxyl and amide groups play a crucial role in its interactions with other molecules.
類似化合物との比較
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
- N-[(2S,3R)-1,3-Dihydroxyhexacos-4-en-2-yl]palmitamide
- N-[(2S,3R)-1,3-Dihydroxynonadec-4-en-2-yl]stearamide
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide is unique due to its specific fatty acid chain length and the presence of the benzamide group, which distinguishes it from other ceramides. This unique structure contributes to its specific biological and chemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
920277-59-4 |
|---|---|
分子式 |
C29H51NO3 |
分子量 |
461.7 g/mol |
IUPAC名 |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C29H51NO3/c1-3-5-7-9-10-11-12-13-15-17-19-28(32)27(24-31)30-29(33)26-22-20-25(21-23-26)18-16-14-8-6-4-2/h20-23,27-28,31-32H,3-19,24H2,1-2H3,(H,30,33)/t27-,28?/m0/s1 |
InChIキー |
VBAMJVUKXOBWPR-MBMZGMDYSA-N |
異性体SMILES |
CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=C(C=C1)CCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


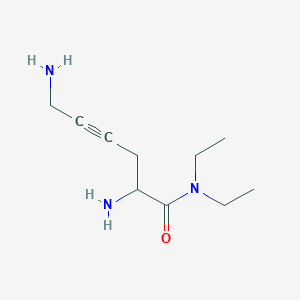
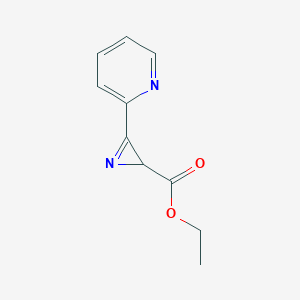
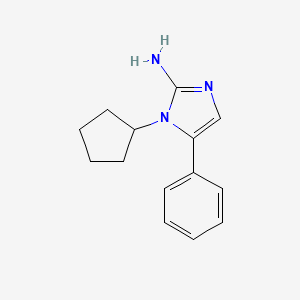

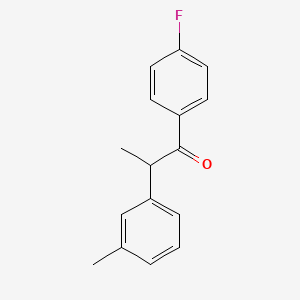
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1-(2,4-Dichlorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14179291.png)
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![1-{[3-(4-Chlorophenyl)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14179300.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
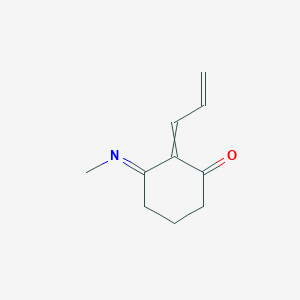
![1-[Ethyl(3-methylphenyl)amino]-3-sulfanylpropan-2-ol](/img/structure/B14179314.png)
